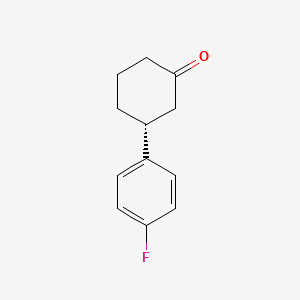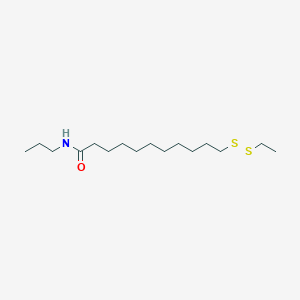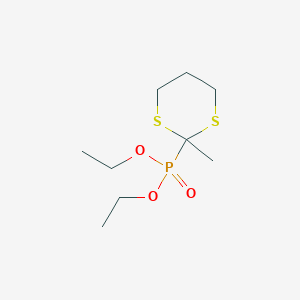
Diethyl (2-methyl-1,3-dithian-2-yl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (2-methyl-1,3-dithian-2-yl)phosphonate is an organophosphorus compound with the molecular formula C8H17O3PS2. It is a derivative of phosphonic acid and contains a dithiane ring, which is a six-membered ring with two sulfur atoms. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl (2-methyl-1,3-dithian-2-yl)phosphonate can be synthesized through the reaction of diethyl phosphite with 2-methyl-1,3-dithiane. The reaction typically involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the phosphite, followed by nucleophilic substitution with the dithiane .
Industrial Production Methods
The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to handle the reagents and products efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl (2-methyl-1,3-dithian-2-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The dithiane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding phosphine oxide using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Applications De Recherche Scientifique
Diethyl (2-methyl-1,3-dithian-2-yl)phosphonate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Diethyl (2-methyl-1,3-dithian-2-yl)phosphonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The dithiane ring provides stability and reactivity, allowing the compound to participate in a wide range of transformations. The phosphonate group can form strong bonds with metals and other electrophiles, making it useful in catalysis and coordination chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl (1,3-dithian-2-yl)phosphonate: Similar structure but without the methyl group at the 2-position.
Diethyl (1,3-dithiolane-2-yl)phosphonate: Contains a five-membered ring with two sulfur atoms instead of a six-membered dithiane ring.
Uniqueness
Diethyl (2-methyl-1,3-dithian-2-yl)phosphonate is unique due to the presence of the methyl group, which can influence its reactivity and steric properties. This makes it a valuable reagent in organic synthesis, offering different selectivity and reactivity compared to its non-methylated counterparts .
Propriétés
Numéro CAS |
552337-50-5 |
|---|---|
Formule moléculaire |
C9H19O3PS2 |
Poids moléculaire |
270.4 g/mol |
Nom IUPAC |
2-diethoxyphosphoryl-2-methyl-1,3-dithiane |
InChI |
InChI=1S/C9H19O3PS2/c1-4-11-13(10,12-5-2)9(3)14-7-6-8-15-9/h4-8H2,1-3H3 |
Clé InChI |
KMDUYYDPFGYJTI-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C1(SCCCS1)C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


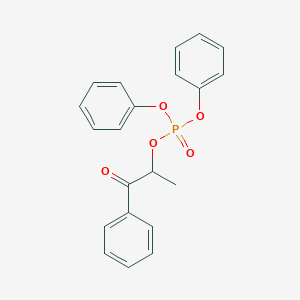
![1-[2-(3-Nitrophenyl)-2-oxoethyl]-4-(thiophen-2-yl)pyrimidin-1-ium bromide](/img/structure/B14235161.png)
![3-[4-(2-Phenylacryloyl)phenyl]prop-2-enoic acid](/img/structure/B14235169.png)
![1-[(Anthracen-9-YL)methyl]-1H-imidazole](/img/structure/B14235172.png)
![2-Bromo-N-[2-(5-ethyl-1-benzothiophen-3-yl)ethyl]acetamide](/img/structure/B14235180.png)
![4-[(4-Morpholinophenyl)sulfamoyl]benzoic acid](/img/structure/B14235193.png)
![6-Chloro-N-[5-(2-cyclohexylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14235194.png)

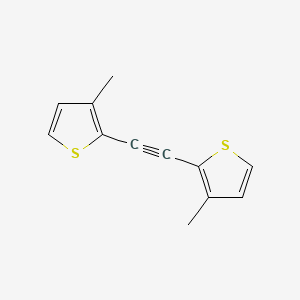
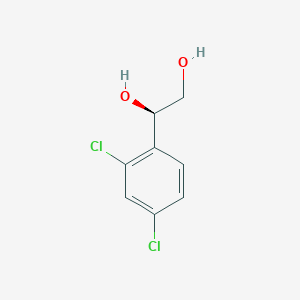
![2-(2-Oxoethyl)-6-[(2-sulfanylethyl)amino]tetradec-3-enoic acid](/img/structure/B14235223.png)

